molecular formula C18H24Cl2N2Pd2 B1144214 DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium CAS No. 18987-59-2

DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium

Cat. No.: B1144214
CAS No.: 18987-59-2
M. Wt: 552.1 g/mol
InChI Key: RYOPVFUGUFDYKP-UHFFFAOYSA-L
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Description

Chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium typically involves the coupling of benzylamine, benzaldehyde, and carbon dioxide under light irradiation. This process is promoted by 1-butyl-3-methylimidazolium chloride under atmospheric pressure . The reaction mechanism involves the formation of imine and two reaction intermediates through the coupling reaction of carbon dioxide with benzaldehyde and benzylamine in the presence of phenyl saline .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

Chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can also be performed, altering the oxidation state of the palladium center.

    Substitution: Substitution reactions involving the replacement of ligands or functional groups are common.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different palladium complexes, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine has numerous scientific research applications, including:

    Chemistry: The compound is used in various chemical synthesis processes and catalytic reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a catalyst in pharmaceutical synthesis.

    Industry: The compound is used in industrial processes, particularly in the production of fine chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium include:

  • Chloropalladium(1+);N,N-dimethyl-1-(3H-naphthalen-3-id-2-yl)methanamine
  • Chloropalladium(1+);(1S)-N,N-dimethyl-1-phenylethanamine

Uniqueness

Chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine is unique due to its specific chemical structure and the presence of the palladium center, which imparts distinct chemical and physical properties. These properties make it particularly valuable in various scientific and industrial applications, setting it apart from similar compounds.

Properties

CAS No.

18987-59-2

Molecular Formula

C18H24Cl2N2Pd2

Molecular Weight

552.1 g/mol

IUPAC Name

N,N-dimethyl-1-phenylmethanamine;palladium(2+);dichloride

InChI

InChI=1S/2C9H12N.2ClH.2Pd/c2*1-10(2)8-9-6-4-3-5-7-9;;;;/h2*3-6H,8H2,1-2H3;2*1H;;/q2*-1;;;2*+2/p-2

InChI Key

RYOPVFUGUFDYKP-UHFFFAOYSA-L

SMILES

CN(C)CC1=CC=CC=[C-]1.CN(C)CC1=CC=CC=[C-]1.Cl[Pd+].Cl[Pd+]

Canonical SMILES

CN(C)CC1=CC=CC=[C-]1.CN(C)CC1=CC=CC=[C-]1.[Cl-].[Cl-].[Pd+2].[Pd+2]

Origin of Product

United States

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